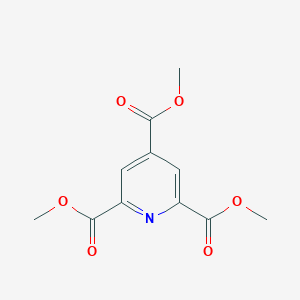

Trimethyl pyridine-2,4,6-tricarboxylate

Description

BenchChem offers high-quality Trimethyl pyridine-2,4,6-tricarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Trimethyl pyridine-2,4,6-tricarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

trimethyl pyridine-2,4,6-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO6/c1-16-9(13)6-4-7(10(14)17-2)12-8(5-6)11(15)18-3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJRVGJDUSQEIGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC(=C1)C(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25309-39-1 | |

| Record name | Trimethyl pyridine-2,4,6-tricarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Trimethyl Pyridine-2,4,6-tricarboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, technically detailed protocol for the synthesis of trimethyl pyridine-2,4,6-tricarboxylate, a valuable building block in pharmaceutical and materials science. The synthesis is presented as a two-step process, beginning with the oxidation of 2,4,6-trimethylpyridine (collidine) to pyridine-2,4,6-tricarboxylic acid, followed by the Fischer esterification to yield the desired trimethyl ester. This document moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for key procedural choices, ensuring a thorough understanding for successful replication and adaptation.

Introduction and Strategic Overview

Trimethyl pyridine-2,4,6-tricarboxylate is a symmetrically substituted pyridine derivative with three methyl ester functionalities. This arrangement of functional groups makes it an attractive scaffold for the synthesis of more complex molecules, including ligands for metal-organic frameworks, and as a core component in the development of novel therapeutic agents.

The synthetic strategy detailed herein is a robust and well-established route that leverages common laboratory reagents and techniques. The overall transformation is depicted below:

Figure 1: Overall synthetic scheme.

This two-step approach is advantageous due to the commercial availability and relatively low cost of the starting material, 2,4,6-trimethylpyridine. The subsequent oxidation and esterification reactions are standard transformations in organic synthesis, making this protocol accessible to researchers with a foundational knowledge of organic chemistry.

Part 1: Synthesis of Pyridine-2,4,6-tricarboxylic Acid via Oxidation of 2,4,6-Trimethylpyridine

The first critical step in this synthesis is the oxidation of the three methyl groups of 2,4,6-trimethylpyridine to carboxylic acids. This transformation is achieved using a strong oxidizing agent, potassium permanganate (KMnO₄), in an aqueous solution.[1][2] The pyridine ring is relatively resistant to oxidation under these conditions, allowing for the selective conversion of the alkyl side chains.

Mechanistic Considerations

The oxidation of alkylarenes by potassium permanganate is a classic transformation that proceeds via a radical mechanism. The reaction is initiated by the abstraction of a benzylic hydrogen atom from one of the methyl groups by the permanganate ion. This generates a benzyl-type radical, which is then further oxidized to the corresponding carboxylic acid. The pyridine ring, being electron-deficient, deactivates the adjacent methyl groups towards oxidation to some extent, but the forcing conditions of the reaction with a strong oxidant like KMnO₄ ensure the complete conversion to the tricarboxylic acid.

Experimental Protocol

Materials and Reagents:

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| 2,4,6-Trimethylpyridine | C₈H₁₁N | 121.18 | 10.0 g (82.5 mmol) | Starting material |

| Potassium Permanganate | KMnO₄ | 158.03 | 41.0 g (259.4 mmol) | Oxidizing agent |

| Sodium Hydroxide | NaOH | 40.00 | As needed | For pH adjustment |

| Hydrochloric Acid (conc.) | HCl | 36.46 | As needed | For acidification |

| Distilled Water | H₂O | 18.02 | ~1 L | Solvent and for work-up |

Procedure:

-

Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 2,4,6-trimethylpyridine (10.0 g, 82.5 mmol) and 200 mL of distilled water.

-

Preparation of Oxidant Solution: In a separate beaker, dissolve potassium permanganate (41.0 g, 259.4 mmol) in 400 mL of distilled water. Gentle heating may be required to facilitate dissolution.

-

Oxidation Reaction: Heat the aqueous solution of 2,4,6-trimethylpyridine to reflux. Once refluxing, add the potassium permanganate solution dropwise from the dropping funnel over a period of 4-5 hours. The purple color of the permanganate will disappear as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) will form.

-

Reaction Monitoring and Completion: After the addition is complete, continue to heat the reaction mixture at reflux for an additional 2 hours to ensure complete oxidation. The reaction is considered complete when the purple color of the permanganate persists.

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture through a Büchner funnel to remove the manganese dioxide precipitate. Wash the filter cake with hot distilled water (2 x 50 mL) to recover any adsorbed product.

-

Combine the filtrates and concentrate the volume to approximately 150 mL using a rotary evaporator.

-

Cool the concentrated solution in an ice bath and acidify to a pH of approximately 2-3 by the slow addition of concentrated hydrochloric acid. This will precipitate the pyridine-2,4,6-tricarboxylic acid as a white solid.

-

Collect the solid product by vacuum filtration, wash with a small amount of cold distilled water, and dry in a vacuum oven at 80 °C to a constant weight. A yield of approximately 50% can be expected.[3]

-

Self-Validation: The successful synthesis of pyridine-2,4,6-tricarboxylic acid can be confirmed by its melting point (decomposes above 210 °C) and spectroscopic analysis (e.g., ¹H NMR, ¹³C NMR, and IR spectroscopy). The disappearance of the methyl proton signals and the appearance of a carboxylic acid proton signal in the ¹H NMR spectrum are key indicators of a successful reaction.

Part 2: Synthesis of Trimethyl Pyridine-2,4,6-tricarboxylate via Fischer Esterification

The second step involves the conversion of the three carboxylic acid functional groups of pyridine-2,4,6-tricarboxylic acid into their corresponding methyl esters. This is achieved through the Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol.[4] In this protocol, methanol serves as both the reactant and the solvent, and concentrated sulfuric acid is used as the catalyst.

Mechanistic Considerations

The Fischer esterification is a reversible reaction. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol (methanol) then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yields the ester and regenerates the acid catalyst. To drive the equilibrium towards the product side, an excess of the alcohol is used, and in some cases, the water formed during the reaction is removed.[5]

Figure 2: Simplified mechanism of Fischer esterification.

Experimental Protocol

Materials and Reagents:

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| Pyridine-2,4,6-tricarboxylic Acid | C₈H₅NO₆ | 211.13 | 5.0 g (23.7 mmol) | Starting material from Part 1 |

| Methanol (anhydrous) | CH₃OH | 32.04 | 100 mL | Reactant and solvent |

| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 2.0 mL | Catalyst |

| Sodium Bicarbonate (sat. aq.) | NaHCO₃ | 84.01 | As needed | For neutralization |

| Dichloromethane | CH₂Cl₂ | 84.93 | ~150 mL | Extraction solvent |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | Drying agent |

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend pyridine-2,4,6-tricarboxylic acid (5.0 g, 23.7 mmol) in anhydrous methanol (100 mL).

-

Addition of Catalyst: Carefully and slowly add concentrated sulfuric acid (2.0 mL) to the stirred suspension. The addition is exothermic and should be done with caution.

-

Esterification Reaction: Heat the reaction mixture to reflux and maintain the reflux for 8-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material.

-

Work-up and Isolation:

-

After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

-

Carefully pour the residue into a beaker containing 100 mL of ice-cold water.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

-

Extract the aqueous solution with dichloromethane (3 x 50 mL).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude trimethyl pyridine-2,4,6-tricarboxylate.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system such as methanol/water or ethanol/hexane to yield the final product as a white crystalline solid.

Self-Validation: The identity and purity of the final product, trimethyl pyridine-2,4,6-tricarboxylate, should be confirmed by melting point determination and spectroscopic analysis. ¹H NMR spectroscopy should show the characteristic signals for the methyl ester protons and the pyridine ring protons. ¹³C NMR will confirm the presence of the ester carbonyl carbons and the pyridine ring carbons. Mass spectrometry will provide the molecular weight of the compound.

Summary of Quantitative Data

| Step | Starting Material | Reagents | Reaction Time | Temperature | Expected Yield |

| 1. Oxidation | 2,4,6-Trimethylpyridine | KMnO₄, H₂O | 6-7 hours | Reflux (~100 °C) | ~50% |

| 2. Esterification | Pyridine-2,4,6-tricarboxylic Acid | Methanol, H₂SO₄ | 8-12 hours | Reflux (~65 °C) | >80% (after purification) |

Conclusion

This in-depth technical guide provides a detailed and reliable protocol for the synthesis of trimethyl pyridine-2,4,6-tricarboxylate. By understanding the underlying chemical principles of the oxidation and Fischer esterification steps, researchers can confidently execute this synthesis. The provided experimental procedures, including reagent quantities, reaction conditions, and work-up techniques, are designed to ensure a high probability of success and a good yield of the final product. As with any chemical synthesis, adherence to standard laboratory safety practices is paramount.

References

-

Wikipedia. 2,4,6-Trimethylpyridine. [Link]

-

Ghosh, S. K., Savitha, G., & Bharadwaj, P. K. (2004). Reactivity of pyridine-2,4,6-tricarboxylic acid toward Zn(II) salts under different reaction conditions. Inorganic chemistry, 43(18), 5495–5497. [Link]

-

Wikipedia. Collidinic acid. [Link]

-

OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. [Link]

- Google Patents. (n.d.). A process for the preparation of a collidine and 2,3,5,6-tetramethyl pyridine.

-

ResearchGate. (2026, August 6). Research for the process of esterifying 2,6-naphthalene dicarboxylic acid by methanol - Determination for the optimum catalyst and the reaction conditions. [Link]

-

MDPI. (2019, April 14). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. [Link]

-

PrepChem.com. Synthesis of 2,4,6-trimethylpyridine. [Link]

-

Fischer Esterification Procedure. (n.d.). [Link]

-

Analytical Properties of Pyridine-2,4,6-tricarboxylic Acid: Determination of Iron in Food Samples and Quantification of Tetracycline. (n.d.). [Link]

-

Eberle, L., & Ballmann, J. (2024). Synthesis of Collidine from Dinitrogen via a Tungsten Nitride. Journal of the American Chemical Society, 146(12), 7979–7984. [Link]

-

RSC Publishing. (2023, June 2). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. [Link]

-

MIT OpenCourseWare. (n.d.). 5.310 (F19) Fischer Esterification Lab Manual. [Link]

-

ResearchGate. (2024, December 15). Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. [Link]

-

PubMed Central. (2023, June 2). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. [Link]

-

Dalton Transactions. (n.d.). Coordination polymers with pyridine-2,4,6-tricarboxylic acid and alkaline-earth/lanthanide/transition metals: synthesis and X-ray structures. [Link]

-

ChemRxiv. (2022, April 14). Site-Selective Synthesis of 2,4,6-Collidinium Salts via Electrooxidative C–H Functionalization. [Link]

-

PrepChem.com. Synthesis of 2,3,5-collidine. [Link]

-

-

The Fischer Esterification. (n.d.). [Link]

-

-

ResearchGate. 2,4,6-trimethylpyridin-3-ol synthesis from 2,4,6-trimethylpyridine using resting cells of Rhodococcus jostii TMP1. [Link]

-

Der Pharma Chemica. An efficient one-pot synthesis of 2, 4, 6-triaryl pyridines and their in vitro antimicrobial activity. [Link]

Sources

Spectroscopic Characterization of Trimethyl Pyridine-2,4,6-tricarboxylate: A Technical Guide

Abstract: This technical guide provides a comprehensive framework for the spectroscopic characterization of trimethyl pyridine-2,4,6-tricarboxylate (CAS 25309-39-1), a key organic compound with potential applications in coordination chemistry and pharmaceutical sciences. Due to the limited availability of published experimental spectra for this specific molecule, this document leverages predictive models and first-principles analysis to establish a detailed theoretical spectroscopic profile. It is designed to serve as an authoritative reference for researchers, scientists, and drug development professionals, enabling them to identify, purify, and confirm the structure of this compound. The guide covers Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, complete with predicted data, detailed experimental protocols, and the scientific rationale behind each analytical step.

Introduction and Molecular Overview

Trimethyl pyridine-2,4,6-tricarboxylate is a derivative of pyridine-2,4,6-tricarboxylic acid, featuring a central pyridine ring substituted with three methyl ester groups.[1][2] The symmetrical placement of these functional groups at the 2, 4, and 6 positions imparts a C₂ᵥ symmetry to the molecule. This structural characteristic is fundamental to its spectroscopic signature, leading to simplified yet highly informative spectra.

Accurate spectroscopic characterization is a cornerstone of chemical synthesis and drug development. It provides irrefutable evidence of a molecule's identity, purity, and structural integrity. This guide establishes the expected spectroscopic benchmarks for trimethyl pyridine-2,4,6-tricarboxylate, offering a self-validating system for researchers to compare their empirical findings against a robust theoretical model.

Molecular Details:

-

Chemical Name: Trimethyl pyridine-2,4,6-tricarboxylate

-

CAS Number: 25309-39-1

-

Molecular Formula: C₁₁H₁₁NO₆

-

Molecular Weight: 253.21 g/mol

Caption: Molecular Structure of Trimethyl pyridine-2,4,6-tricarboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. The inherent symmetry of trimethyl pyridine-2,4,6-tricarboxylate simplifies its predicted NMR spectra, making it a definitive tool for structural verification.

¹H NMR Spectroscopy

Causality and Experimental Choice: The symmetry of the molecule dictates that the protons at the 3 and 5 positions of the pyridine ring are chemically equivalent. Likewise, the methyl ester groups at positions 2 and 6 are equivalent, while the methyl ester at position 4 is unique. This leads to a predicted spectrum with only three distinct signals, whose integration ratio (2:6:3) will be a key validation parameter.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.6 - 8.8 | Singlet (s) | 2H | H-3, H-5 |

| ~4.0 - 4.1 | Singlet (s) | 6H | 2x -OCH₃ (C-2, C-6) |

| ~3.9 - 4.0 | Singlet (s) | 3H | 1x -OCH₃ (C-4) |

Step-by-Step Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Use a 500 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve high resolution.

-

Acquisition: Acquire the spectrum at 298 K. Use a standard pulse program with a 90° pulse angle, a relaxation delay of 2 seconds, and collect 16 scans.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

-

Analysis: Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate the signals and determine their chemical shifts and multiplicities.

Caption: Workflow for ¹³C NMR Spectroscopic Analysis.

Mass Spectrometry (MS)

Causality and Experimental Choice: High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) is the gold standard for confirming the elemental composition of a molecule. For trimethyl pyridine-2,4,6-tricarboxylate, ESI in positive ion mode is ideal as the pyridine nitrogen is readily protonated. The resulting high-resolution mass of the [M+H]⁺ ion provides a highly accurate molecular formula, which is a critical component of structural validation.

Predicted Mass Spectrometry Data (ESI-HRMS)

| m/z (calculated) | Ion Formula | Assignment |

|---|---|---|

| 254.0665 | [C₁₁H₁₂NO₆]⁺ | [M+H]⁺ |

| 276.0484 | [C₁₁H₁₁NNaO₆]⁺ | [M+Na]⁺ |

| 222.0403 | [C₁₀H₈NO₅]⁺ | [M+H - CH₃OH]⁺ |

| 194.0454 | [C₉H₈NO₄]⁺ | [M+H - COOCH₃]⁺ |

Step-by-Step Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound (~10-20 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup: Use an ESI source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap). Calibrate the instrument immediately prior to analysis using a known standard.

-

Acquisition: Infuse the sample solution directly into the ESI source. Acquire data in positive ion mode over a mass range of m/z 100-500.

-

Analysis: Identify the monoisotopic peak for the protonated molecule ([M+H]⁺). Use the instrument's software to calculate the elemental composition from the accurate mass and compare it to the theoretical value for C₁₁H₁₂NO₆. Analyze the fragmentation pattern to further support the proposed structure.

Caption: Predicted ESI-MS Fragmentation Pathway.

Infrared (IR) Spectroscopy

Causality and Experimental Choice: IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum of trimethyl pyridine-2,4,6-tricarboxylate will be dominated by strong absorptions corresponding to the ester carbonyl (C=O) and C-O bonds, as well as vibrations from the aromatic pyridine ring. The presence and position of these bands provide rapid confirmation that the key functional groups have been correctly synthesized.

Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2990-2950 | Medium | Methyl C-H Stretch |

| 1740-1720 | Strong, Sharp | Ester C=O Stretch |

| 1600-1580 | Medium | Pyridine Ring C=C, C=N Stretch |

| 1250-1200 | Strong | Ester C-O Stretch |

| 1150-1100 | Strong | Ester C-O Stretch |

Step-by-Step Experimental Protocol:

-

Sample Preparation: If the sample is a solid, it can be analyzed directly using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. If it is an oil, a thin film can be cast on a salt plate (NaCl or KBr).

-

Instrument Setup: Perform a background scan to account for atmospheric CO₂ and water vapor.

-

Acquisition: Place the sample on the ATR crystal or position the salt plate in the beam path. Acquire the spectrum, typically by co-adding 32 scans over the range of 4000-400 cm⁻¹.

-

Analysis: Identify the key absorption bands and assign them to the corresponding functional groups. Pay close attention to the strong C=O stretching frequency, which is highly characteristic.

Caption: Workflow for FTIR Spectroscopic Analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Causality and Experimental Choice: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. The pyridine ring in the target molecule will give rise to characteristic π → π* transitions. The position of the maximum absorbance (λmax) can be influenced by the substituent ester groups.

Predicted UV-Vis Absorption Data (in Methanol)

| λmax (nm) | Molar Absorptivity (ε) | Transition |

|---|---|---|

| ~220-240 | High | π → π* |

| ~270-290 | Moderate | π → π* |

Step-by-Step Experimental Protocol:

-

Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., methanol or ethanol) of a known concentration (e.g., 1 mg/mL). Create a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5 AU.

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Use the pure solvent as a blank to zero the instrument.

-

Acquisition: Place the sample in a quartz cuvette and record the spectrum over a range of 200-400 nm.

-

Analysis: Identify the wavelength(s) of maximum absorbance (λmax). If the concentration is known accurately, the molar absorptivity (ε) can be calculated using the Beer-Lambert law.

Conclusion

The comprehensive spectroscopic characterization of trimethyl pyridine-2,4,6-tricarboxylate relies on a multi-technique approach. This guide provides a robust, theoretically-grounded framework for this analysis. By comparing experimental results to the predicted data presented herein—specifically the three-signal ¹H NMR spectrum, the six-signal ¹³C NMR spectrum, the accurate mass from HRMS, and the characteristic C=O stretch in the IR spectrum—researchers can confidently verify the structure and purity of their synthesized material. This self-validating methodology ensures high scientific integrity and is an indispensable tool in the fields of chemical research and drug development.

References

-

PubChem. 2,4,6-Trimethylpyridine. National Center for Biotechnology Information. [Link]

-

ChemAxon. NMR Predictor.[Link]

-

NIST. Pyridine, 2,4,6-trimethyl-. National Institute of Standards and Technology. [Link]

-

Dalton Transactions. Coordination polymers with pyridine-2,4,6-tricarboxylic acid and alkaline-earth/lanthanide/transition metals: synthesis and X-ray structures. Royal Society of Chemistry. [Link]

-

mVOC. 2,4,6-Trimethylpyridine. The Human Metabolome Database. [Link]

-

SpectraBase. 2,4,6-Trimethyl pyridine [1H NMR] Spectrum. John Wiley & Sons, Inc. [Link]

-

Wikipedia. Collidinic acid.[Link]

-

CrystEngComm. New pyridine-2,4,6-tricarboxylato coordination polymers: Synthesis, crystal structures and properties. Royal Society of Chemistry. [Link]

-

Organic Chemistry Research. Synthesis of 2,4,6-Triaryl Pyridines via Decarboxylative Oxidative Coupling of Arylacetic Acids with.[Link]

-

NMRDB.org. Predict 1H proton NMR spectra.[Link]

-

ResearchGate. A new program to 13C NMR spectrum prediction based on tridimensional models.[Link]

-

SpectraBase. 2,4,6-Trimethyl pyridine [13C NMR] Chemical Shifts. John Wiley & Sons, Inc. [Link]

-

ResearchGate. Figure S34. 1 H NMR spectrum of 2,4,6-triphenylpyridine (5g).[Link]

-

PubChem. 2,4,6-trimethylpyridine-3-carboxylic Acid. National Center for Biotechnology Information. [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 126 MHz, H2O, predicted).[Link]

-

NMRDB.org. Predict 13C carbon NMR spectra.[Link]

-

CASPRE. 13C NMR Predictor.[Link]

Sources

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of Trimethyl Pyridine-2,4,6-tricarboxylate

This guide provides a detailed analysis and prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for Trimethyl pyridine-2,4,6-tricarboxylate. In the absence of publicly available experimental spectra for this specific compound, this document leverages foundational NMR principles and data from analogous structures to offer a robust, predictive interpretation. This approach is invaluable for researchers in synthetic chemistry and drug development for structural verification and characterization.

Introduction to Trimethyl Pyridine-2,4,6-tricarboxylate and NMR Spectroscopy

Trimethyl pyridine-2,4,6-tricarboxylate is a derivative of pyridine-2,4,6-tricarboxylic acid, also known as collidinic acid.[1][2] The parent acid can be synthesized by the oxidation of 2,4,6-collidine (2,4,6-trimethylpyridine).[1] Molecules of this class, featuring a substituted pyridine core, are of significant interest in coordination chemistry and materials science.[3]

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous determination of molecular structure. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For novel or uncharacterized compounds like trimethyl pyridine-2,4,6-tricarboxylate, predicting the NMR spectra is a critical first step in verifying a synthetic outcome.

Theoretical Framework for Spectral Prediction

The chemical shift (δ) of a nucleus in an NMR spectrum is highly sensitive to its local electronic environment. Electron-withdrawing groups (EWGs) decrease the electron density around a nucleus, "deshielding" it from the external magnetic field and causing its signal to appear at a higher chemical shift (downfield). Conversely, electron-donating groups (EDGs) increase electron density, "shielding" the nucleus and moving its signal to a lower chemical shift (upfield).

For substituted aromatic rings like pyridine, the chemical shifts of the ring protons and carbons can be predicted with reasonable accuracy by considering the electronic properties of the substituents.[4] The three methyl carboxylate (-COOCH₃) groups in trimethyl pyridine-2,4,6-tricarboxylate are potent electron-withdrawing groups. Their influence on the pyridine ring will be a dominant feature of the NMR spectra.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of the parent compound, pyridine, shows three signals corresponding to the protons at the α (C2/C6), β (C3/C5), and γ (C4) positions.[5] In trimethyl pyridine-2,4,6-tricarboxylate, the protons at the 2, 4, and 6 positions are replaced by the methyl carboxylate substituents. This leaves only the protons at the 3 and 5 positions of the pyridine ring.

Due to the symmetrical substitution pattern, the protons at C3 and C5 are chemically equivalent. Therefore, they will appear as a single signal in the ¹H NMR spectrum. The strong electron-withdrawing nature of the adjacent carboxylate groups will significantly deshield these protons, shifting their resonance downfield compared to unsubstituted pyridine.

The three methyl ester groups are also chemically equivalent due to the molecule's symmetry. This will result in a single, sharp signal for the nine equivalent methyl protons.

Table 1: Predicted ¹H NMR Data for Trimethyl Pyridine-2,4,6-tricarboxylate

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Pyridine H3, H5 | 8.5 - 8.9 | Singlet (s) | 2H | Strong deshielding from adjacent and para electron-withdrawing carboxylate groups. |

| -COOCH₃ | 3.9 - 4.1 | Singlet (s) | 9H | Typical chemical shift for methyl ester protons. |

Predicted in CDCl₃ solvent.

Predicted ¹³C NMR Spectrum

The prediction of the ¹³C NMR spectrum also relies on the substituent effects of the methyl carboxylate groups.[6] The symmetry of the molecule simplifies the spectrum, resulting in fewer signals than the total number of carbon atoms.

-

Pyridine Ring Carbons: The carbons at the 2 and 6 positions (C2/C6) are equivalent, as are the carbons at the 3 and 5 positions (C3/C5). The carbon at the 4 position (C4) is unique. All ring carbons will be significantly influenced by the electron-withdrawing substituents.

-

Carbonyl Carbons: The three carbonyl carbons of the ester groups are equivalent and will appear as a single signal in the characteristic downfield region for carbonyls.

-

Methyl Carbons: The three methyl carbons of the ester groups are also equivalent and will produce a single signal.

Table 2: Predicted ¹³C NMR Data for Trimethyl Pyridine-2,4,6-tricarboxylate

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (ester) | 164 - 168 | Typical chemical shift for ester carbonyl carbons. |

| C2, C6 | 150 - 155 | Deshielded due to direct attachment to a nitrogen atom and an electron-withdrawing group. |

| C4 | 140 - 145 | Deshielded due to the attached electron-withdrawing group. |

| C3, C5 | 130 - 135 | Deshielded by adjacent electron-withdrawing groups. |

| -COOCH₃ | 52 - 55 | Typical chemical shift for methyl ester carbons. |

Predicted in CDCl₃ solvent.

Experimental Protocol for NMR Data Acquisition

To empirically validate these predictions, the following experimental workflow is recommended. This protocol is designed to yield high-resolution ¹H and ¹³C NMR spectra suitable for structural confirmation.

Sample Preparation

-

Weighing: Accurately weigh approximately 5-10 mg of the synthesized trimethyl pyridine-2,4,6-tricarboxylate.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a good first choice due to its ability to dissolve a wide range of organic compounds. If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Homogenization: Gently vortex or invert the NMR tube to ensure the sample is fully dissolved and the solution is homogeneous.

NMR Instrument Parameters

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Acquisition Time (AQ): 2-4 seconds to ensure good digital resolution.

-

Relaxation Delay (D1): 1-2 seconds. A longer delay (5x T₁) may be needed for accurate integration.

-

Number of Scans (NS): 8-16 scans, depending on the sample concentration.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30') to provide singlets for all carbon signals.

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2 seconds.

-

Number of Scans (NS): 1024 or more, as the ¹³C nucleus is much less sensitive than ¹H.

-

Data Processing

-

Fourier Transformation: Apply an exponential window function and perform a Fourier transform on the Free Induction Decay (FID).

-

Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption peaks and apply a baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift scale. For CDCl₃, the residual solvent peak is at 7.26 ppm for ¹H and 77.16 ppm for ¹³C.

-

Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine the relative number of protons and pick the peaks in both spectra to identify their chemical shifts.

Visualizations

Molecular Structure and NMR Assignments

Caption: Molecular structure of Trimethyl pyridine-2,4,6-tricarboxylate with predicted NMR assignments.

Experimental Workflow

Caption: Standard workflow for NMR sample preparation, data acquisition, processing, and analysis.

Conclusion

This guide provides a comprehensive, theory-backed prediction of the ¹H and ¹³C NMR spectra of trimethyl pyridine-2,4,6-tricarboxylate. The predicted spectra are characterized by high symmetry, with a single resonance for the two equivalent aromatic protons and a single resonance for the nine equivalent methyl ester protons in the ¹H spectrum. The ¹³C spectrum is similarly simplified. The provided experimental protocol offers a robust methodology for obtaining high-quality empirical data to verify these predictions. For an even more definitive structural assignment, two-dimensional NMR experiments, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), could be employed to establish direct and long-range C-H correlations.

References

-

Human Metabolome Database. ¹H NMR Spectrum (1D, 500 MHz, CDCl₃, experimental) (HMDB0000926). [Link]

-

Kleinpeter, E., Thomas, S. (1997). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of the American Chemical Society. [Link]

-

Wikipedia. 2,4,6-Trimethylpyridine. [Link]

-

Wikipedia. Collidinic acid. [Link]

-

White Rose eTheses Online. Examining Para-Substituted Derivatives of Pyridine to Improve Catalytic Efficiency and Understanding of the SABRE Hyperpolarisation. [Link]

-

Semantic Scholar. ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link]

-

AIP Publishing. Analysis of the NMR Spectrum of Pyridine. [Link]

-

PubChem. Pyridine-2,4,6-tricarboxylic acid. [Link]

-

The Journal of Physical Chemistry A. Predicting ¹³C NMR Spectra by DFT Calculations. [Link]

-

American Chemical Society. A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [¹²/¹³C]. [Link]

-

PrepChem.com. Synthesis of 2,4,6-trimethylpyridine. [Link]

-

Dalton Transactions (RSC Publishing). Coordination polymers with pyridine-2,4,6-tricarboxylic acid and alkaline-earth/lanthanide/transition metals: synthesis and X-ray structures. [Link]

-

MDPI. Substituent Effects in the ¹³C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. [Link]

-

Bulletin of the Polish Academy of Sciences, Chemistry. NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. [Link]

-

ChemRxiv. An Organic Chemistry Honors Option Focus on ¹³C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. [Link]

-

Organic Chemistry Research. Synthesis of 2,4,6-Triaryl Pyridines Using Hydrotalcite Magnetic Nanoparticles Decorated with Cobalt. [Link]

-

Beilstein Journals. BJOC - Search Results. [Link]

Sources

- 1. Collidinic acid - Wikipedia [en.wikipedia.org]

- 2. Pyridine-2,4,6-tricarboxylic acid | C8H5NO6 | CID 345552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Coordination polymers with pyridine-2,4,6-tricarboxylic acid and alkaline-earth/lanthanide/transition metals: synthesis and X-ray structures - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds [mdpi.com]

- 5. Pyridine(110-86-1) 1H NMR [m.chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Mass Spectrometry Analysis of Trimethyl Pyridine-2,4,6-tricarboxylate

This guide provides a comprehensive overview of the mass spectrometry analysis of Trimethyl pyridine-2,4,6-tricarboxylate, a significant compound in the synthesis of advanced materials. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the core principles and practical methodologies for the accurate characterization of this molecule.

Introduction: The Significance of Trimethyl Pyridine-2,4,6-tricarboxylate

Trimethyl pyridine-2,4,6-tricarboxylate is the trimethyl ester of pyridine-2,4,6-tricarboxylic acid. This parent acid is a key building block in the development of coordination polymers and metal-organic frameworks (MOFs)[1][2]. The ester form, Trimethyl pyridine-2,4,6-tricarboxylate, often serves as a crucial precursor or intermediate in these syntheses. The precise characterization of this molecule is paramount to ensure the purity of starting materials and the structural integrity of the final high-value products. Mass spectrometry stands out as a primary analytical technique for this purpose, offering high sensitivity and detailed structural information.

Chemical Properties of Trimethyl Pyridine-2,4,6-tricarboxylate

A solid understanding of the analyte's chemical properties is foundational to developing a robust analytical method.

| Property | Value |

| Molecular Formula | C₁₁H₁₁NO₆ |

| Molecular Weight | 253.21 g/mol |

| CAS Number | 25309-39-1 |

| Structure | Pyridine ring with methyl carboxylate groups at positions 2, 4, and 6. |

Part 1: A Strategic Approach to Mass Spectrometry Analysis

The analytical workflow for Trimethyl pyridine-2,4,6-tricarboxylate should be meticulously planned to ensure data of the highest quality. This involves careful sample preparation, selection of the appropriate ionization technique, and optimization of mass analyzer parameters.

Experimental Workflow

Caption: A generalized workflow for the mass spectrometry analysis of Trimethyl pyridine-2,4,6-tricarboxylate.

Detailed Experimental Protocols

1. Sample Preparation:

The goal of sample preparation is to present the analyte to the mass spectrometer in a suitable solvent at an appropriate concentration, free from interfering contaminants[3][4].

-

Protocol for Liquid Chromatography-Mass Spectrometry (LC-MS):

-

Accurately weigh approximately 1 mg of Trimethyl pyridine-2,4,6-tricarboxylate.

-

Dissolve the sample in 1 mL of a high-purity volatile organic solvent such as methanol or acetonitrile[4].

-

From this stock solution, perform a serial dilution to achieve a final concentration in the range of 1-10 µg/mL.

-

If any particulate matter is observed, filter the final solution through a 0.22 µm syringe filter to prevent clogging of the LC system and electrospray needle[4].

-

For electrospray ionization (ESI), it may be beneficial to add a small amount of a weak acid, such as 0.1% formic acid, to the final solution to promote protonation[4].

-

-

Protocol for Gas Chromatography-Mass Spectrometry (GC-MS):

-

Given the ester nature of the compound, it is likely to be amenable to GC-MS analysis[3].

-

Prepare a stock solution as described for LC-MS, using a volatile solvent compatible with GC, such as dichloromethane or ethyl acetate.

-

Dilute the stock solution to a final concentration suitable for GC-MS, typically in the low µg/mL range.

-

Ensure the sample is completely volatilized in the GC inlet; a temperature ramp may be necessary.

-

2. Ionization and Mass Analysis:

-

Electrospray Ionization (ESI) for LC-MS: ESI is a soft ionization technique well-suited for polar molecules like Trimethyl pyridine-2,4,6-tricarboxylate. In positive ion mode, the pyridine nitrogen is a likely site of protonation, leading to the formation of the [M+H]⁺ ion.

-

Electron Ionization (EI) for GC-MS: EI is a "hard" ionization technique that leads to extensive fragmentation. While this can make interpretation more complex, it provides a reproducible fragmentation pattern that is valuable for library matching and structural elucidation[5].

Part 2: Predicted Fragmentation Pathway and Structural Elucidation

A key aspect of mass spectrometry is the interpretation of fragmentation patterns to deduce the structure of the analyte. While no specific literature on the fragmentation of Trimethyl pyridine-2,4,6-tricarboxylate is readily available, a scientifically sound prediction can be made based on the known fragmentation of aromatic esters[6][7].

Predicted Fragmentation of Trimethyl Pyridine-2,4,6-tricarboxylate (under EI)

The molecular ion ([M]⁺˙) is expected to be observed at m/z 253. Due to the stable aromatic pyridine ring, this peak is likely to be prominent[6]. The primary fragmentation pathways are predicted to be initiated by the cleavage of bonds adjacent to the carbonyl groups of the ester functionalities.

Caption: Predicted electron ionization fragmentation pathway for Trimethyl pyridine-2,4,6-tricarboxylate.

Interpretation of Predicted Fragments:

-

[M]⁺˙ at m/z 253: The molecular ion peak.

-

[M - OCH₃]⁺ at m/z 222: Loss of a methoxy radical (•OCH₃) from one of the ester groups. This is a common fragmentation for methyl esters and is often a prominent peak[6][7].

-

[M - COOCH₃]⁺ at m/z 194: Loss of a carbomethoxy radical (•COOCH₃).

-

[M - OCH₃ - CO]⁺ at m/z 194: Subsequent loss of a neutral carbon monoxide (CO) molecule from the m/z 222 fragment.

-

[M - 2(COOCH₃)]⁺ at m/z 136: Sequential loss of two carbomethoxy groups.

-

[M - 3(COOCH₃)]⁺ at m/z 78: Loss of all three carbomethoxy groups, resulting in the pyridine ring radical cation.

Self-Validating System: High-Resolution Mass Spectrometry (HRMS)

To ensure the trustworthiness of these assignments, high-resolution mass spectrometry (e.g., using a TOF or Orbitrap analyzer) is essential. HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of the precursor and fragment ions. This data can be used to confirm or refute the predicted fragmentation pathway.

| Predicted Ion | Predicted Exact Mass |

| [C₁₁H₁₁NO₆]⁺˙ | 253.0586 |

| [C₁₀H₈NO₅]⁺ | 222.0397 |

| [C₉H₈NO₄]⁺ | 194.0448 |

| [C₇H₅NO₂]⁺ | 135.0315 |

| [C₅H₄N]⁺˙ | 78.0338 |

Part 3: Method Validation and Application

While the predicted fragmentation provides a strong starting point, any analytical method must be validated for its intended purpose.

Method Validation Steps:

-

Confirmation with a Certified Standard: The most definitive validation is to analyze a certified reference standard of Trimethyl pyridine-2,4,6-tricarboxylate to confirm the retention time (in LC-MS or GC-MS) and the fragmentation pattern.

-

Linearity and Range: Determine the concentration range over which the instrument response is linear.

-

Accuracy and Precision: Assess the closeness of the measured values to the true value and the reproducibility of the measurements.

-

Limits of Detection (LOD) and Quantitation (LOQ): Establish the lowest concentration of the analyte that can be reliably detected and quantified.

Applications in Quality Control:

This mass spectrometry method can be invaluable for:

-

Purity Assessment: Quantifying the purity of Trimethyl pyridine-2,4,6-tricarboxylate synthesized in-house or sourced from external vendors.

-

Impurity Profiling: Identifying and characterizing any synthesis-related impurities or degradation products.

-

Reaction Monitoring: Tracking the progress of reactions where Trimethyl pyridine-2,4,6-tricarboxylate is a reactant or product.

Conclusion

The mass spectrometric analysis of Trimethyl pyridine-2,4,6-tricarboxylate is a powerful tool for its characterization. By combining a systematic approach to sample preparation and analysis with a foundational understanding of the fragmentation of aromatic esters, a reliable and robust analytical method can be developed. The use of high-resolution mass spectrometry is strongly recommended to provide a self-validating system for structural elucidation. This guide provides the fundamental principles and a practical framework for researchers and scientists to confidently analyze this important chemical compound.

References

-

Whitman College. (n.d.). GCMS Section 6.14: Fragmentation of Esters. Retrieved from [Link]6]

-

Dr. Pushpendra Kumar. (2022, December 2). Lec-30 || Fragmentation pattern of esters || Methyl & higher esters || MacLafferty rearrangement [Video]. YouTube. [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Retrieved from [Link]3]

-

Dalton Transactions. (2011). Coordination polymers with pyridine-2,4,6-tricarboxylic acid and alkaline-earth/lanthanide/transition metals: synthesis and X-ray structures. Royal Society of Chemistry. [Link]1]

-

Mass Spectrometry Research Facility, University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]4]

-

AIP Publishing. (2018). Qualitative Analysis of Methyl Ester by Using Gas Chromatography Tandem Mass Spectrometry Detector Through Its Fragmentation and Retention Indices Calculation. [Link]5]

-

MDPI. (2023). N, N-Dimethyl-4-Aminopyridine- and Aluminum Isopropoxide-Catalysed Ring-Opening Polymerizations of β-Butyrolactone for the Antimicrobial Oligohydroxybutyrate. [Link]

-

Wikipedia. (2023, December 29). Sample preparation in mass spectrometry. [Link]

-

Ghosh, S. K., Savitha, G., & Bharadwaj, P. K. (2004). Reactivity of pyridine-2,4,6-tricarboxylic acid toward Zn(II) salts under different reaction conditions. Inorganic chemistry, 43(18), 5495–5497. [Link]2]

Sources

- 1. Coordination polymers with pyridine-2,4,6-tricarboxylic acid and alkaline-earth/lanthanide/transition metals: synthesis and X-ray structures - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. Reactivity of pyridine-2,4,6-tricarboxylic acid toward Zn(II) salts under different reaction conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. organomation.com [organomation.com]

- 4. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 5. pubs.aip.org [pubs.aip.org]

- 6. GCMS Section 6.14 [people.whitman.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

Solubility Profile of Trimethyl Pyridine-2,4,6-tricarboxylate in Common Organic Solvents

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of Trimethyl Pyridine-2,4,6-tricarboxylate. Given the limited availability of published quantitative solubility data for this specific compound, this document focuses on a predictive approach based on its physicochemical properties, supported by a detailed experimental protocol for researchers to determine precise solubility values. This guide is intended for professionals in chemical research, materials science, and drug development who require a thorough understanding of this compound's behavior in various solvent systems to facilitate its application in synthesis, formulation, and analytical studies.

Introduction: The Significance of Solubility

Trimethyl Pyridine-2,4,6-tricarboxylate is a substituted pyridine derivative with potential applications as a building block in the synthesis of more complex molecules, including metal-organic frameworks (MOFs) and specialized polymers. The three methyl ester groups on the pyridine ring provide multiple coordination sites, making it an interesting ligand for catalysis and materials science.

The solubility of a compound is a critical physical property that dictates its utility in a vast array of chemical processes. For researchers and drug development professionals, a comprehensive solubility profile is indispensable for:

-

Reaction Engineering: Selecting appropriate solvents to ensure reactants are in the same phase, which influences reaction rates and yields.

-

Purification: Designing effective crystallization, precipitation, and chromatographic separation processes.

-

Formulation Development: Creating stable and effective solutions, suspensions, or emulsions.

-

Analytical Chemistry: Preparing samples for analysis by techniques such as HPLC, GC, and NMR.

This guide provides a foundational understanding of the expected solubility of Trimethyl Pyridine-2,4,6-tricarboxylate and equips the reader with the methodology to quantify it.

Physicochemical Properties and Predicted Solubility

The solubility of a substance is governed by the principle of "like dissolves like," which implies that substances with similar polarities are more likely to be soluble in one another.[1] The molecular structure of Trimethyl Pyridine-2,4,6-tricarboxylate offers key insights into its expected solubility.

Key Molecular Features:

-

Pyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom. The lone pair of electrons on the nitrogen is not delocalized into the aromatic system, making it available for hydrogen bonding and contributing to the molecule's basicity and polarity.[2]

-

Three Methyl Ester Groups (-COOCH3): These are highly polar functional groups that can act as hydrogen bond acceptors. Their presence significantly increases the polar surface area of the molecule.

Computational Data: A search of chemical databases provides the following calculated properties for Trimethyl Pyridine-2,4,6-tricarboxylate (CAS: 25309-39-1):

-

Molecular Formula: C₁₁H₁₁NO₆[3]

-

Molecular Weight: 253.21 g/mol [3]

-

Topological Polar Surface Area (TPSA): 91.79 Ų[3]

-

Predicted LogP (o/w): 0.4414[3]

The high TPSA value indicates significant polarity. A LogP value close to zero suggests that the compound has a balanced affinity for both aqueous and organic phases, leaning slightly towards hydrophilicity. Based on these structural and computational insights, we can predict its solubility in common classes of organic solvents.

Predicted Solubility in Common Organic Solvents

The following table summarizes the predicted solubility of Trimethyl Pyridine-2,4,6-tricarboxylate. These predictions are qualitative and should be confirmed by experimental determination as outlined in Section 4.

| Solvent Class | Common Solvents | Predicted Solubility | Rationale for Prediction |

| Polar Protic | Methanol, Ethanol | High | The ester groups and pyridine nitrogen can form hydrogen bonds with the solvent's hydroxyl groups. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Strong dipole-dipole interactions between the polar solvent and the polar ester and pyridine moieties are expected. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents have moderate polarity and are effective at solvating a wide range of compounds. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Low to Moderate | Ethers are less polar than the target molecule. THF may show better solubility due to its higher polarity compared to diethyl ether. |

| Aromatic | Toluene, Benzene | Low | The significant polarity of the tricarboxylate derivative is mismatched with the non-polar nature of these solvents. |

| Aliphatic | Hexane, Heptane | Very Low / Insoluble | A large mismatch in polarity between the highly polar solute and the non-polar solvent. |

Experimental Protocol for Solubility Determination

To establish a quantitative understanding, a robust experimental protocol is necessary. The isothermal equilibrium method is a reliable technique for determining the solubility of a solid compound in a solvent.

4.1. Materials and Reagents

-

Trimethyl Pyridine-2,4,6-tricarboxylate (purity ≥96%)[3]

-

Selected organic solvents (HPLC grade or equivalent)

-

Volumetric flasks, pipettes, and syringes

-

Scintillation vials or small test tubes with screw caps

-

Analytical balance (±0.1 mg)

-

Shaker or vortex mixer

-

Thermostatically controlled water bath or incubator

-

Centrifuge

-

Syringe filters (0.22 µm, solvent-compatible)

-

Analytical instrument (e.g., UV-Vis Spectrophotometer, HPLC system)

4.2. Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of Trimethyl Pyridine-2,4,6-tricarboxylate to a vial containing a known volume (e.g., 2.0 mL) of the chosen solvent. An excess is confirmed by the presence of undissolved solid at the end of the experiment.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a shaker within a thermostatically controlled environment (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Vigorous agitation ensures maximum contact between the solute and solvent.

-

-

Phase Separation:

-

After equilibration, allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to let the undissolved solid settle.

-

Alternatively, centrifuge the vial at a moderate speed to accelerate the separation of the solid and liquid phases.

-

-

Sample Collection and Dilution:

-

Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a solvent-compatible filter. Filtering is crucial to remove any suspended microparticles.

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

-

Quantification:

-

Analyze the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis or HPLC) to determine the concentration of the dissolved compound.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature.

-

This entire process should be repeated at least in triplicate for each solvent to ensure the reliability and reproducibility of the results.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the solubility determination protocol.

Caption: Workflow for determining compound solubility.

Factors Influencing Solubility

While the primary determinant of solubility is the chemical nature of the solute and solvent, other factors can have a significant impact:

-

Temperature: The solubility of most solid compounds in organic solvents increases with temperature. This relationship is crucial for purification techniques like recrystallization. However, this is not universally true and should be determined experimentally.

-

Purity of the Compound: Impurities can alter the measured solubility. The presence of a more soluble impurity can artificially inflate the apparent solubility of the main compound.

-

Solvent Composition: In mixed solvent systems, the ratio of the solvents can be fine-tuned to achieve a desired level of solubility.

Conclusion

While specific, published quantitative data on the solubility of Trimethyl Pyridine-2,4,6-tricarboxylate is scarce, a detailed analysis of its molecular structure allows for reliable qualitative predictions. The compound is expected to be highly soluble in polar protic and aprotic solvents and poorly soluble in non-polar aliphatic and aromatic solvents. For applications requiring precise solubility values, the experimental protocol provided in this guide offers a robust and validated method for their determination. This foundational knowledge is essential for any researcher or developer looking to utilize this versatile compound in their work.

References

-

The Good Scents Company. (n.d.). 2,4,6-trimethyl pyridine. Retrieved from [Link]

-

Wikipedia. (2023). 2,4,6-Trimethylpyridine. Retrieved from [Link]

-

Merck Index. (n.d.). 2,4,6-Trimethylpyridine. Retrieved from [Link]

-

PubChem. (n.d.). 2,4,6-Trimethylpyridine. Retrieved from [Link]

-

Wikipedia. (2023). Collidinic acid. Retrieved from [Link]

-

Wikipedia. (2024). Pyridine. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

Course Hero. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (1999). Pyridine - Some Industrial Chemicals. Retrieved from [Link]

-

LibreTexts Chemistry. (2024). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Retrieved from [Link]

-

Solubility of Things. (n.d.). Pyridine. Retrieved from [Link]

-

ResearchGate. (2016). The Influence of Water and Temperature on the Solubility of C60 in Pyridine Solution. Retrieved from [Link]

-

Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Retrieved from [Link]

-

ChemEurope. (n.d.). Pyridine. Retrieved from [Link]

Sources

Recrystallization procedure for Trimethyl pyridine-2,4,6-tricarboxylate

An In-depth Technical Guide to the Recrystallization of Trimethyl Pyridine-2,4,6-tricarboxylate

Abstract

The purity of active pharmaceutical ingredients (APIs) and key intermediates is paramount in drug development and chemical research. Trimethyl pyridine-2,4,6-tricarboxylate, a functionalized heterocyclic compound, serves as a critical building block in the synthesis of more complex molecular architectures. Achieving high purity for this compound is essential for ensuring predictable reaction outcomes and the integrity of downstream applications. Recrystallization is a powerful, cost-effective, and scalable technique for the purification of solid organic compounds. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive, first-principles approach to developing a robust recrystallization procedure for trimethyl pyridine-2,4,6-tricarboxylate. It moves beyond a simple list of steps to explain the underlying scientific principles, offering a self-validating framework for solvent selection, protocol optimization, and troubleshooting.

The Science of Recrystallization: A Foundational Overview

Recrystallization is a purification technique predicated on the principle of differential solubility. The core concept involves dissolving an impure solid compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As this solution is allowed to cool, the solubility of the target compound decreases, causing it to crystallize out of the solution in a purer form. The impurities, ideally present in smaller concentrations or having different solubility characteristics, remain dissolved in the solvent (mother liquor).

The success of this technique hinges on the selection of an appropriate solvent or solvent system. An ideal recrystallization solvent should exhibit the following characteristics:

-

High Solubilizing Power for the Target Compound at Elevated Temperatures: The solvent must effectively dissolve the compound when heated.

-

Low Solubilizing Power for the Target Compound at Low Temperatures: This ensures a high recovery yield upon cooling.

-

Favorable Solubility Profile for Impurities: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble at all temperatures (removable via hot filtration).

-

Chemical Inertness: The solvent must not react with the compound being purified.

-

Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.

Physicochemical Profile of Trimethyl Pyridine-2,4,6-tricarboxylate

Understanding the molecular structure of trimethyl pyridine-2,4,6-tricarboxylate is key to predicting its behavior and selecting an appropriate solvent system.

-

Structure: The molecule consists of a central pyridine ring, which is an aromatic heterocycle. Attached to this ring at the 2, 4, and 6 positions are three methyl ester functional groups (-COOCH₃).

-

Polarity and Functional Groups: The presence of the nitrogen atom in the pyridine ring and the three polar carbonyl (C=O) groups from the esters confer a significant degree of polarity to the molecule. The aromatic ring itself provides a nonpolar region. This amphiphilic nature suggests that a range of solvents, from moderately polar to those capable of forming hydrogen bonds, could be effective. The general rule of thumb is that solvents containing functional groups similar to the compound often act as good solubilizers[1].

Protocol for Solvent System Selection

Given the absence of a standardized, published recrystallization protocol for this specific triester, a systematic screening process is required. This process begins with a theoretical selection of candidate solvents, followed by small-scale experimental validation.

Theoretical Screening and Rationale

Based on the structure of trimethyl pyridine-2,4,6-tricarboxylate, several solvents and solvent systems are proposed for initial screening. The choice is guided by polarity matching and established practices for aromatic esters.

| Solvent/System | Boiling Point (°C) | Rationale for Selection |

| Methanol (MeOH) | 65 | The alcohol functionality can interact with the ester groups. Often a good choice for moderately polar compounds. |

| Ethanol (EtOH) | 78 | Similar to methanol but less polar; its use in purifying a related pyridine derivative has been documented[2]. |

| Ethyl Acetate (EtOAc) | 77 | As an ester itself, it is an excellent starting point based on the "like dissolves like" principle for purifying ester compounds[1]. |

| Acetone | 56 | A polar aprotic solvent that is effective for a wide range of organic compounds. |

| Toluene | 111 | An aromatic solvent that can effectively dissolve the pyridine ring component, particularly at elevated temperatures. Useful for compounds prone to "oiling out"[3]. |

| Toluene / Hexane | Variable | A binary system where the compound is dissolved in hot toluene, and hexane is added as an anti-solvent to induce crystallization upon cooling[3]. |

| Ethanol / Water | Variable | A polar binary system. The compound is dissolved in hot ethanol, and water is added dropwise until turbidity appears, after which the solution is clarified with a small amount of hot ethanol and allowed to cool. |

Experimental Solvent Screening Protocol

This small-scale test is crucial for efficiently identifying the optimal solvent.

-

Place approximately 20-30 mg of the crude trimethyl pyridine-2,4,6-tricarboxylate into several small test tubes.

-

To each tube, add a different candidate solvent dropwise from a Pasteur pipette, starting with about 0.5 mL.

-

Observe the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.

-

Gently heat the tubes that show poor room-temperature solubility in a water or sand bath, while stirring with a glass rod. Add more solvent in small increments until the solid completely dissolves. Record the approximate volume of solvent used.

-

Allow the clear, hot solutions to cool slowly to room temperature.

-

Once at room temperature, place the tubes in an ice-water bath for 15-20 minutes to maximize crystal formation.

-

Evaluate the outcome: The best solvent is one that dissolves the compound completely when hot but yields a large quantity of well-formed crystals upon cooling.

Comprehensive Recrystallization Workflow

Once a suitable solvent has been identified, the following detailed protocol should be employed for purification. This workflow is designed to be a self-validating system, ensuring both high purity and reasonable yield.

dot

Caption: Recrystallization workflow for trimethyl pyridine-2,4,6-tricarboxylate.

Step-by-Step Methodology

-

Dissolution: Place the crude solid in an Erlenmeyer flask (its sloped sides minimize solvent evaporation). Add a minimal amount of the chosen recrystallization solvent and bring the mixture to a gentle boil on a hot plate. Continue adding small portions of hot solvent until the solid just dissolves. Using the absolute minimum volume of solvent is critical for maximizing the final yield.

-

Hot Gravity Filtration (Optional): If insoluble impurities (e.g., dust, inorganic salts) are observed in the hot solution, a hot filtration is necessary. This step must be performed quickly to prevent premature crystallization. Use a pre-heated funnel (stemless or short-stemmed) and fluted filter paper. Collect the hot, clear filtrate in a clean, pre-heated Erlenmeyer flask.

-

Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential as it promotes the formation of larger, purer crystals by allowing the crystal lattice to form correctly, excluding impurities. Rapid cooling can trap impurities within the crystals.

-

Maximizing Yield: Once the flask has reached room temperature and crystal growth appears to have ceased, place it in an ice-water bath for at least 30 minutes to induce maximum precipitation of the dissolved product.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.

-

Washing: With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent. This removes any residual mother liquor adhering to the crystal surfaces. Using cold solvent minimizes the loss of the purified product.

-

Drying: Transfer the crystals to a watch glass or drying dish and dry them to a constant weight. This can be done in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Troubleshooting Common Recrystallization Issues

| Problem | Probable Cause(s) | Solution(s) |

| Oiling Out | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | Add more solvent to the hot mixture. Reheat to dissolve the oil, then cool again. If the problem persists, switch to a lower-boiling point solvent. |

| No Crystals Form | The solution is not sufficiently saturated, or nucleation is slow. | 1. Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites. 2. Add a tiny "seed" crystal of the pure compound. 3. If too much solvent was added, evaporate some solvent and allow it to cool again. |

| Low Recovery Yield | Too much solvent was used; premature crystallization during hot filtration; crystals were washed with solvent that was not cold enough. | Optimize the solvent volume in subsequent attempts. Ensure filtration apparatus is pre-heated. Always use ice-cold solvent for washing. |

| Colored Impurities in Crystals | Colored impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before the hot filtration step. Caution: Do not add charcoal to a boiling solution due to the risk of violent bumping. |

Purity Assessment and Characterization

The efficacy of the recrystallization must be validated. Standard analytical techniques to confirm the purity of the final product include:

-

Melting Point Determination: A pure compound will have a sharp, narrow melting point range. Impurities typically depress and broaden the melting range.

-

Thin-Layer Chromatography (TLC): Compare the recrystallized product to the crude material. The pure product should ideally show a single spot.

-

Spectroscopic Analysis (NMR, IR): Nuclear Magnetic Resonance and Infrared spectroscopy can be used to confirm the chemical structure and identify any remaining impurities.

References

-

The Good Scents Company. (n.d.). 2,4,6-trimethyl pyridine. Retrieved from [Link]

-

Wikipedia. (2023). 2,4,6-Trimethylpyridine. Retrieved from [Link]

-

Organic Chemistry Research. (2022). Synthesis of 2,4,6-Triaryl Pyridines Using Hydrotalcite Magnetic Nanoparticles Decorated with Cobalt. Retrieved from [Link]

- Google Patents. (n.d.). CN102372667A - Preparation method for 2,4,6-trimethyl pyridine.

-

PubChem. (n.d.). 2,4,6-Trimethylpyridine. Retrieved from [Link]

-

Wikipedia. (2021). Collidinic acid. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of pyridine-2,3-dicarboxylic acid esters.

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

- Unknown Source. (n.d.).

-

PrepChem.com. (n.d.). Synthesis of 2,4,6-trimethylpyridine. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of pyridine-2,3-dicarboxylic acid esters.

- Google Patents. (n.d.). Conversion of pyridine-2,3-dicarboxylic acid esters to their cyclic anhydrides.

-

Science Ready. (2021, May 5). Esterification: Reflux, Isolation and Purification // HSC Chemistry [Video]. YouTube. Retrieved from [Link]

-

Reddit. (2023). r/Chempros - Go-to recrystallization solvent mixtures. Retrieved from [Link]

-

Loba Chemie. (2016). 2,4,6-TRIMETHYL PYRIDINE FOR SYNTHESIS MSDS. Retrieved from [Link]

-

European Patent Office. (2002). EP 0947508 B1 - Process for recovery of pyridine-2,3-dicarboxylic acid. Retrieved from [Link]

-

Unknown Author. (2022, July 8). YouTube [Video]. Retrieved from [Link]

-

MDPI. (2019). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. Retrieved from [Link]

Sources

An In-depth Technical Guide on the Thermal Stability and Decomposition of Pyridine-2,4,6-tricarboxylic Acid and its Trimethyl Ester

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating Nomenclature and Thermal Behavior

In the realm of heterocyclic compounds, pyridine derivatives are of paramount importance, serving as foundational scaffolds in pharmaceuticals, agrochemicals, and materials science. Among these, pyridine-2,4,6-tricarboxylic acid, also known as collidinic acid, and its esters are of interest for their potential as ligands in coordination chemistry and as building blocks for functional polymers. This guide provides a comprehensive technical overview of the thermal stability and decomposition of pyridine-2,4,6-tricarboxylic acid and its trimethyl ester, trimethyl pyridine-2,4,6-tricarboxylate.

It is crucial to distinguish between the parent acid and its ester. Pyridine-2,4,6-tricarboxylic acid features three carboxylic acid groups, while trimethyl pyridine-2,4,6-tricarboxylate is its corresponding ester, with three methyl ester groups. Direct experimental data on the thermal properties of trimethyl pyridine-2,4,6-tricarboxylate is not widely available in the public domain. Therefore, this guide will provide a thorough analysis of the known thermal behavior of the parent acid and draw upon established principles of organic chemistry and thermal analysis to predict the stability and decomposition pathways of the trimethyl ester.

This document is structured to provide not just data, but a causal understanding of the experimental choices and decomposition mechanisms, ensuring a self-validating and authoritative resource for professionals in the field.

Synthesis and Characterization: From Collidine to Carboxylate

A logical starting point for understanding the thermal properties of our target compounds is their synthesis. The common precursor for pyridine-2,4,6-tricarboxylic acid is 2,4,6-trimethylpyridine, also known as 2,4,6-collidine.

Synthesis of Pyridine-2,4,6-tricarboxylic Acid

The synthesis involves the oxidation of the three methyl groups of 2,4,6-collidine. A common and effective oxidizing agent for this transformation is potassium permanganate (KMnO₄).

Reaction Scheme:

-

2,4,6-Trimethylpyridine + KMnO₄ → Pyridine-2,4,6-tricarboxylic acid

The oxidation of 2,4,6-trimethylpyridine with potassium permanganate yields collidinic acid (pyridine-2,4,6-tricarboxylic acid)[1][2][3].

Proposed Synthesis of Trimethyl Pyridine-2,4,6-tricarboxylate

The synthesis of the trimethyl ester from the tricarboxylic acid can be achieved through standard esterification methods. Fischer esterification, which involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst (such as sulfuric acid), is a suitable and well-established method.

Reaction Scheme:

-

Pyridine-2,4,6-tricarboxylic acid + 3 CH₃OH (in excess) --[H₂SO₄ catalyst]--> Trimethyl pyridine-2,4,6-tricarboxylate + 3 H₂O

The successful synthesis of both the acid and its ester should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to verify the chemical structure and purity.

Methodologies for Thermal Analysis: A Practical Guide

To rigorously assess the thermal stability and decomposition of these compounds, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable techniques.[4][5]

Thermogravimetric Analysis (TGA) Protocol

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[6] This is crucial for determining decomposition temperatures and identifying intermediate species.

Step-by-Step TGA Protocol:

-